Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

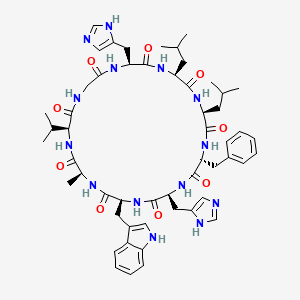

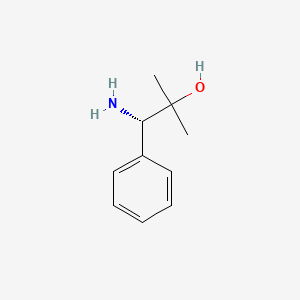

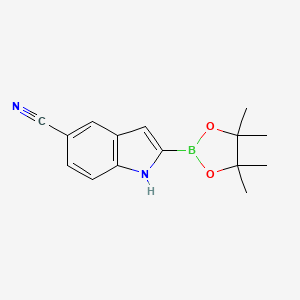

Cyclic peptides like the one you mentioned are a class of compounds that have garnered interest due to their potential in drug development . They are characterized by a sequence of amino acids connected in a cyclic structure . The specific peptide you mentioned is a cyclic peptide composed of the amino acids D-phenylalanine (D-phe), histidine (his), tryptophan (trp), alanine (ala), valine (val), glycine (gly), histidine (his), leucine (leu), and leucine (leu).

Synthesis Analysis

Cyclic peptides can be synthesized through various methods. One common method involves a multicomponent domino process followed by coupling reactions . This process allows for the systematic substitution of different amino acids in the peptide sequence .Molecular Structure Analysis

The molecular structure of cyclic peptides can be complex and varies based on the specific amino acids in the sequence. Molecular dynamics simulations and machine learning models have been used to predict the structural ensembles of cyclic peptides .Chemical Reactions Analysis

The chemical reactions involving cyclic peptides can be diverse and complex. They often involve changes in the oxidation states of the molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of cyclic peptides depend on their specific structure. Some general properties of cyclic compounds include their boiling points, melting points, and densities .科学研究应用

Bioactive Properties of Cyclic Dipeptides : Cyclic dipeptides exhibit interesting physiological and pharmacological activities. Some, like cyclo(His-Pro), are endogenous to mammals and show bioactive properties. These peptides are relatively unexplored but hold great promise for future applications (Prasad, 1995).

Identification and Analysis by Mass Spectrometry : Mass spectrometry has been used to identify and analyze various cyclic dipeptides. This method helps in understanding their structural characteristics and potential biological implications (Szafranek, Palacz, & Grzonka, 1976).

Discovery from Natural Sources : New cyclic depsipeptides have been discovered from natural sources like endophytic fungi. These findings highlight the diversity of cyclic peptides in nature and their potential pharmacological activities (Huang et al., 2007).

Occurrence in Food and Beverages : Cyclic dipeptides have been identified in various food products and beverages, such as wines. Their presence and concentration in these consumables could be of interest for understanding their health impacts (Stamatelopoulou et al., 2018).

Synthesis and Testing for Biological Activity : Research has been conducted on the synthesis of cyclic dipeptides and their testing for biological activity. This includes studies on their effects in biological assays, highlighting their potential in medical applications (Vinšová, Kosar, & Kasafírek, 1994).

Conformational Studies for Pharmaceutical Applications : Some cyclic peptides have been analyzed for their conformation, which is crucial in understanding their interactions with biological receptors and potential use as pharmaceutical agents (Siahaan & Lutz, 1994).

安全和危害

未来方向

属性

IUPAC Name |

(3S,6S,9S,12S,15R,18S,21S,24S)-15-benzyl-12,24-bis(1H-imidazol-5-ylmethyl)-9-(1H-indol-3-ylmethyl)-6-methyl-18,21-bis(2-methylpropyl)-3-propan-2-yl-1,4,7,10,13,16,19,22,25-nonazacycloheptacosane-2,5,8,11,14,17,20,23,26-nonone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H72N14O9/c1-29(2)17-39-49(72)63-40(18-30(3)4)50(73)65-41(19-33-13-9-8-10-14-33)51(74)67-44(22-36-25-56-28-60-36)53(76)66-42(20-34-23-57-38-16-12-11-15-37(34)38)48(71)61-32(7)47(70)68-46(31(5)6)54(77)58-26-45(69)62-43(52(75)64-39)21-35-24-55-27-59-35/h8-16,23-25,27-32,39-44,46,57H,17-22,26H2,1-7H3,(H,55,59)(H,56,60)(H,58,77)(H,61,71)(H,62,69)(H,63,72)(H,64,75)(H,65,73)(H,66,76)(H,67,74)(H,68,70)/t32-,39-,40-,41+,42-,43-,44-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWICBJULPNZMO-AGTGWIOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CC=CC=C5)CC(C)C)CC(C)C)CC6=CN=CN6)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CC=CC=C5)CC(C)C)CC(C)C)CC6=CN=CN6)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H72N14O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)

![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)